

Koshidacin B: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Koshidacin B

Cat. No.: B15562550

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Introduction

Koshidacin B is a cyclic tetrapeptide that has garnered interest within the scientific community for its notable antiplasmodial activity.[1][2][3] Isolated from the Okinawan fungus *Pochonia boninensis* FKR-0564, it belongs to the chlamydocin family of natural products, which are characterized by a strained 12-membered macrocyclic ring.[4] This structural feature is believed to contribute to their resistance to proteases and enhance their binding affinity to biological targets.[4] This in-depth guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Koshidacin B**, along with detailed experimental protocols and a proposed mechanism of action.

Chemical Structure and Physicochemical Properties

Koshidacin B is a complex molecule with a cyclic tetrapeptide core. Its structure has been elucidated through a combination of spectroscopic methods and chemical derivatization.

Chemical Structure:

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Physicochemical Properties of **Koshidacin B**

| Property | Value | Reference |
|--|---|-----------|
| Molecular Formula | C ₂₈ H ₄₀ N ₄ O ₇ | |
| Molecular Weight | 544.64 g/mol | |
| Appearance | White foamy solid | |
| Optical Rotation [α] _D | -56.2 (c 0.1, CHCl ₃) | |
| High-Resolution Mass Spectrometry (HRMS) | [M+H] ⁺ Calcd: 545.2970, Found: 545.2970 | |

Spectroscopic Data

The structural elucidation of **Koshidacin B** was supported by extensive spectroscopic analysis. The following table summarizes the key ¹H and ¹³C NMR spectral data.

¹H and ¹³C NMR Spectroscopic Data for **Koshidacin B** in CDCl₃

| Position | ¹³ C Chemical Shift (δ) | ¹ H Chemical Shift (δ, multiplicity, J in Hz) |
|----------------------|------------------------------------|--|
| Amino Acid Residue 1 | | |
| α-CH | 53.7 | 4.74 (d, 6.8) |
| β-CH ₂ | 37.9 | 3.13 (d, 6.0) |
| Amino Acid Residue 2 | | |
| α-CH | 56.8 | 4.22 (t, 6.9) |
| Amino Acid Residue 3 | | |
| α-CH | 47.2 | |
| Amino Acid Residue 4 | | |
| α-CH | 66.7 | |
| Side Chain | | |
| C-1' | 173.7 | |
| C-2' | 170.5 | |
| C-3' | 154.9 | |
| C-4' | 143.9 | |
| C-5' | 141.3 | |
| C-6' | 136.2 | |
| C-7' | 129.6 | 7.83-7.75 (m) |
| C-8' | 128.3 | 7.65-7.58 (m) |
| C-9' | 127.7 | 7.46-7.39 (m) |
| C-10' | 127.1 | 7.38-7.32 (m) |
| C-11' | 127.0 | 7.29-7.20 (m) |
| C-12' | 125.1 | 7.20-7.14 (m) |
| C-13' | 120.0 | 6.63 (d, 7.5) |

| | | |
|-------|------|---------------|
| C-14' | 82.4 | 5.48 (s) |
| C-15' | 28.0 | 1.43 (s) |
| C-16' | 25.5 | 1.59-1.46 (m) |

Note: This table presents a selection of key NMR data. For complete spectral assignments, refer to the primary literature.

Biological Activity

Koshidacin B has demonstrated significant biological activity, particularly against the malaria parasite *Plasmodium falciparum*.

In Vitro Antiplasmodial and Cytotoxic Activity of **Koshidacin B**

| Assay | Cell Line / Strain | IC ₅₀ (μM) | Reference |
|-------------------------|---|-----------------------|-----------|
| Antiplasmodial Activity | P. falciparum FCR3 (Chloroquine-sensitive) | 0.89 | |
| | P. falciparum K1 (Chloroquine-resistant) | 0.83 | |
| Cytotoxicity | MRC-5 (Human lung fibroblast) | 14.7 | |

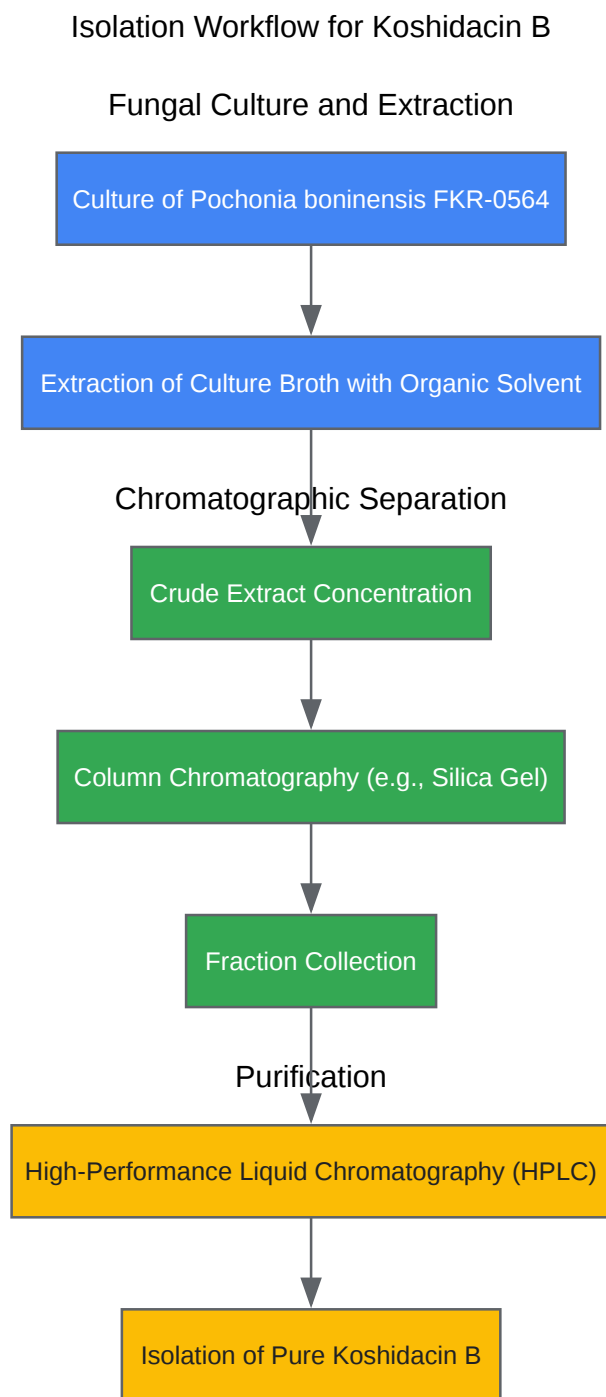
Koshidacin B also exhibits in vivo antiplasmodial effects, with a 41% suppression of malaria parasites observed in mice when administered intraperitoneally at a dose of 30 mg/kg/day for 4 days.

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of **Koshidacin B**.

Isolation of **Koshidacin B** from *Pochonia boninensis*

The following diagram outlines the general workflow for the isolation of **Koshidacin B** from its fungal source.



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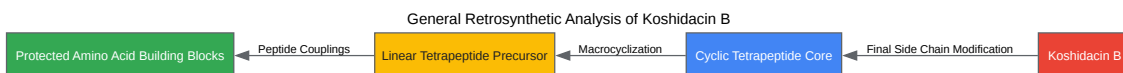
Figure 1: General workflow for the isolation of **Koshidacin B**.

Detailed Protocol:

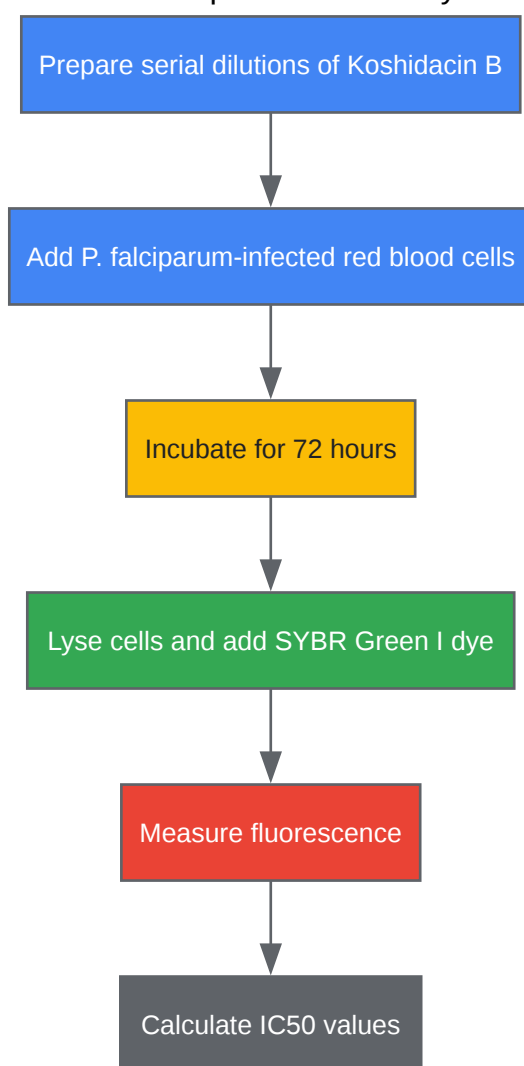
- **Fungal Culture:** *Pochonia boninensis* FKR-0564 is cultured in a suitable broth medium under optimal conditions for secondary metabolite production.
- **Extraction:** The culture broth is partitioned with an organic solvent, such as ethyl acetate, to extract the crude secondary metabolites.
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude residue.
- **Chromatography:** The crude extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure **Koshidacin B**.

Total Synthesis of Koshidacin B

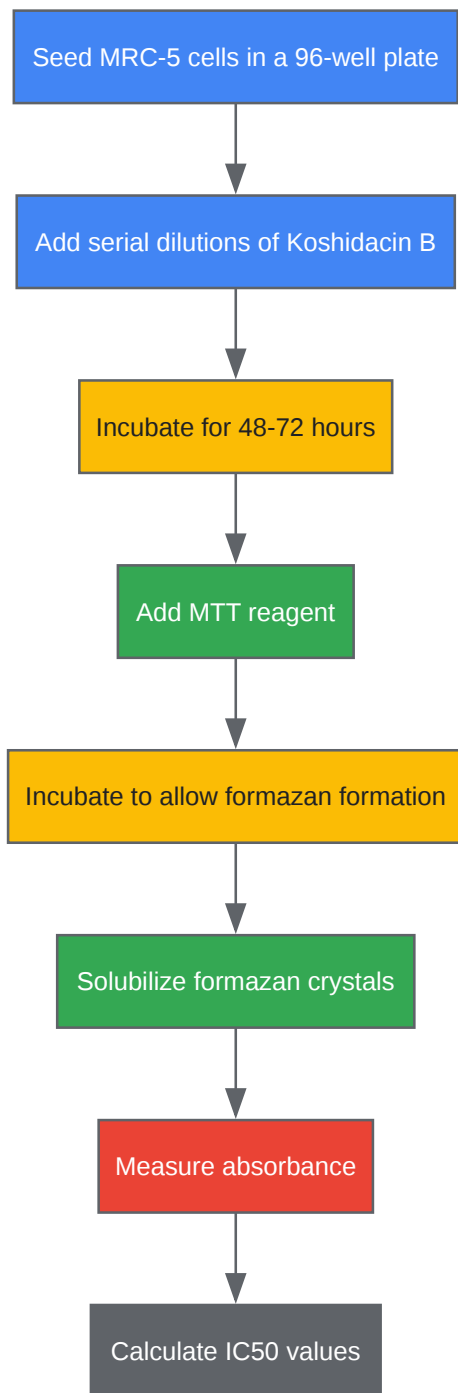
The total synthesis of **Koshidacin B** has been achieved, providing a means to produce the compound for further research and confirming its structure. The synthetic route often involves the construction of the linear tetrapeptide precursor followed by macrocyclization.



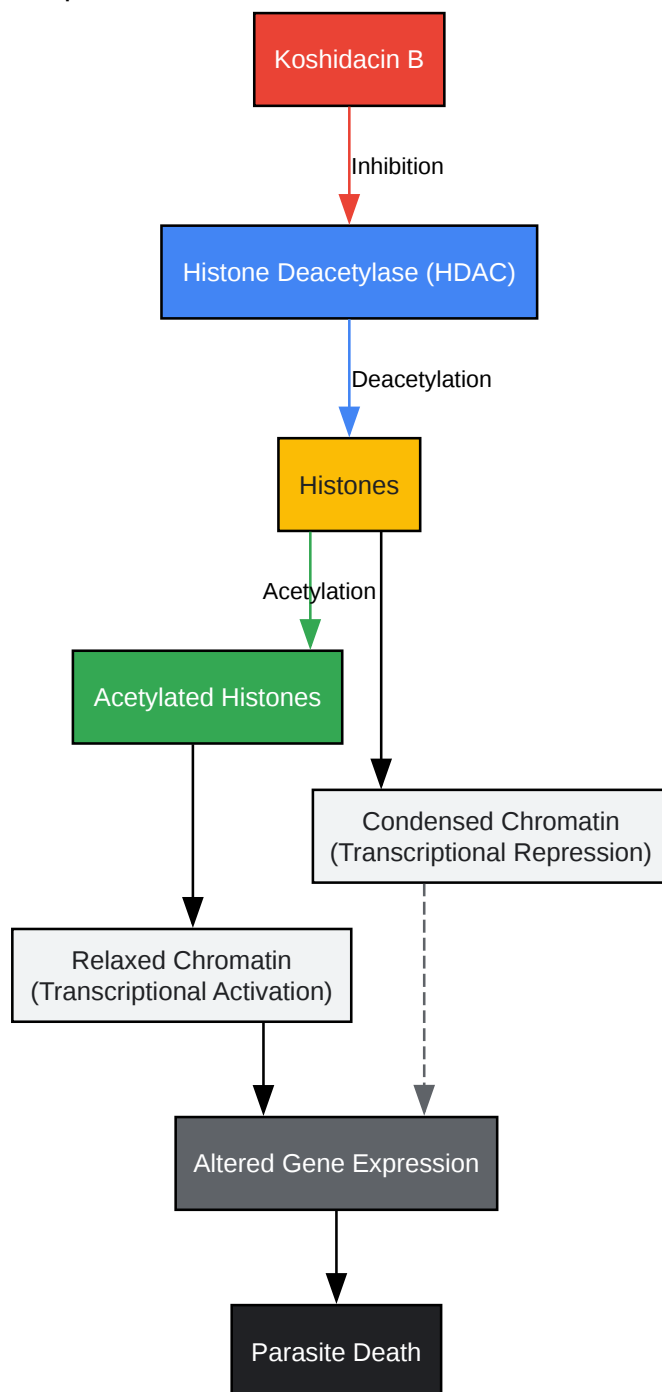
SYBR Green I Antiplasmodial Assay Workflow



MTT Cytotoxicity Assay Workflow



Proposed Mechanism of Action of Koshidacin B

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